molecular formula C17H14Cl2FN3O2 B2630797 1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-02-8

1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2630797
CAS No.: 894031-02-8
M. Wt: 382.22
InChI Key: STMRGEJBMFOLML-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Substitution Reactions:

    Urea Formation: The final step involves the formation of the urea linkage, which can be accomplished by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorophenyl)-3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
  • 1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Uniqueness

1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3O2/c18-10-4-5-14(19)15(6-10)22-17(25)21-12-8-16(24)23(9-12)13-3-1-2-11(20)7-13/h1-7,12H,8-9H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRGEJBMFOLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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